molecular formula C12H14BrFN2O B14917676 (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone

(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone

Cat. No.: B14917676
M. Wt: 301.15 g/mol
InChI Key: PRBDYYDVTLUPHM-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone is a synthetic compound featuring a 1,4-diazepane ring conjugated to a bromo- and fluoro-substituted phenyl group via a ketone linker.

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)-(1,4-diazepan-1-yl)methanone

InChI

InChI=1S/C12H14BrFN2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2

InChI Key

PRBDYYDVTLUPHM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, reduced or oxidized forms of the original compound, and biaryl compounds from coupling reactions .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of diazepane derivatives in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anxiolytic effects .

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of (4-Bromo-2-fluorophenyl)(1,4-diazepan-1-yl)methanone and related compounds:

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Decomposition Temperature (°C)
This compound (Target) C₁₂H₁₃BrFN₂O 313.15 (calc.) ~2.5* ~30 (est.) Not reported
(4-Methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone C₁₉H₂₂N₂O₂ 310.39 2.7346 27.44 Not reported
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone C₁₁H₂₀N₂O 196.29 0.4491 21.22 Not reported
(4-Bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone C₁₄H₁₂BrClF₂N₂O 393.62 Not reported Not reported Not reported
Di(1H-tetrazol-5-yl)methanone oxime C₃H₄N₈O 184.12 Not reported Not reported 288.7

*Estimated based on substituent contributions (bromo and fluoro increase logP).

Key Observations:
  • Lipophilicity (logP): The target compound’s bromo- and fluoro-substituted phenyl group likely increases logP compared to analogs like cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone (logP 0.45) . The phenoxyphenyl analog (logP 2.73) suggests aromatic substituents enhance hydrophobicity .
  • Polar Surface Area: The target compound’s polar surface area (~30 Ų) is comparable to (4-methyl-1,4-diazepan-1-yl)(3-phenoxyphenyl)methanone (27.44 Ų), indicating moderate solubility .
  • Thermal Stability: While decomposition data for the target compound are absent, di(1H-tetrazol-5-yl)methanone oxime (288.7°C) demonstrates that hydrogen bonding networks stabilize similar structures .

Crystallographic and Spatial Features

  • Crystal Packing: Analogous compounds like "Compound 4" (orthorhombic space group Pbc2₁, density 1.675 g·cm⁻³) highlight the role of hydrogen bonding in stabilizing crystal lattices . The target compound’s bromo and fluoro substituents may influence packing efficiency and density.

Pharmacological Analog: MK-4305

The dual orexin receptor antagonist MK-4305, (7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone, shares a 1,4-diazepan-1-yl methanone core but incorporates a benzoxazole-triazole system for receptor binding . This underscores the importance of aromatic heterocycles in modulating biological activity, a feature absent in the target compound.

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